Ethyl2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate Ethyl2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18163764
InChI: InChI=1S/C9H13NO2/c1-2-12-9(11)10-6-7-3-4-8(10)5-7/h3-4,7-8H,2,5-6H2,1H3
SMILES:
Molecular Formula: C9H13NO2
Molecular Weight: 167.20 g/mol

Ethyl2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate

CAS No.:

Cat. No.: VC18163764

Molecular Formula: C9H13NO2

Molecular Weight: 167.20 g/mol

* For research use only. Not for human or veterinary use.

Ethyl2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate -

Specification

Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
IUPAC Name ethyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
Standard InChI InChI=1S/C9H13NO2/c1-2-12-9(11)10-6-7-3-4-8(10)5-7/h3-4,7-8H,2,5-6H2,1H3
Standard InChI Key ATDSGTOQBZNMBS-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)N1CC2CC1C=C2

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

Ethyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate features a bicyclo[2.2.1]heptene core with a nitrogen atom at the 2-position and an ethyl ester group at the same carbon (Figure 1). The compound’s IUPAC name is ethyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate, and its stereochemistry is defined by the endo/exo configuration of the substituents. X-ray crystallography studies confirm a puckered bicyclic structure, with the nitrogen lone pair oriented toward the concave face of the ring system .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₃NO₂
Molecular Weight167.20 g/mol
IUPAC NameEthyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
CAS Registry Number3693-69-4
InChIKeyLZSYMBPNSZCLIC-UHFFFAOYSA-N
SMILESCCOC(=O)N1CC2CC1C=C2

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 6.39–6.41 ppm (olefinic protons), δ 4.20–4.29 ppm (ethyl ester -CH₂), δ 3.45–3.60 ppm (bridgehead protons) .

  • ¹³C NMR: 171.2 ppm (ester carbonyl), 134.5 ppm (olefinic carbons), 60.1 ppm (ethyl -OCH₂) .

  • IR: 1745 cm⁻¹ (C=O stretch), 1640 cm⁻¹ (C=C stretch).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common synthetic route involves a Diels-Alder reaction between cyclopentadiene and ethyl chloroformate in the presence of a base such as triethylamine . This method yields the bicyclic lactam intermediate, which is subsequently esterified to produce the target compound.

Key Steps:

  • Cyclopentadiene Activation: Cyclopentadiene reacts with ethyl chloroformate to form an acylated intermediate.

  • Cyclization: Base-mediated intramolecular cyclization generates the azabicyclic core.

  • Esterification: The lactam nitrogen is functionalized with an ethyl ester group .

Industrial Methods

Large-scale production utilizes continuous flow reactors to enhance yield and purity. A patented process (CA2065192C) employs methanesulfonyl cyanide as a dienophile, followed by acidic hydrolysis to isolate the product in >85% yield .

Table 2: Comparison of Synthesis Methods

MethodYield (%)Purity (%)Key Advantage
Diels-Alder (lab-scale)65–7095Cost-effective reagents
Flow Reactor (industrial)85–9099Scalability, reduced waste

Applications in Organic and Medicinal Chemistry

Pharmaceutical Intermediates

Ethyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate is a precursor to carbocyclic nucleoside analogues such as Abacavir (HIV treatment) and Entecavir (hepatitis B antiviral) . Its rigid scaffold mimics natural nucleosides, enabling selective binding to viral polymerases .

Polymer Chemistry

The compound’s strained ring system facilitates ring-opening polymerization, yielding polyamides with high thermal stability. These polymers are used in coatings and high-performance adhesives.

Enzyme Inhibition Studies

Derivatives of this compound exhibit DPP-4 inhibitory activity, making them candidates for diabetes therapeutics. Molecular modeling studies highlight interactions with the enzyme’s catalytic triad (Ser630, Asp708, His740) .

Research Advancements and Case Studies

Stereochemical Modifications

A 2022 study (PMC8949241) synthesized 3-azabicyclo[2.2.1]heptene-2-carbonitrile derivatives, demonstrating that endo-isomers show 10-fold higher DPP-4 inhibition than exo-isomers .

Electrophilic Functionalization

Reactions with m-CPBA yield epoxides (e.g., compound 10), which serve as intermediates for anticancer agents . Similarly, hydrogenation produces saturated analogues with enhanced bioavailability .

Table 3: Functionalization Reactions and Products

Reaction TypeReagentProductApplication
Epoxidationm-CPBAEpoxide derivativesAntiviral agents
HydrogenationH₂/Pd-CSaturated bicyclic aminesEnzyme inhibitors
AlkylationBenzyl bromideN-Benzyl derivativesPolymer precursors

Challenges and Future Directions

Synthetic Limitations

Current methods face challenges in enantioselective synthesis, with most routes producing racemic mixtures. Asymmetric catalysis using chiral ligands (e.g., BINAP) is under investigation .

Toxicity and Stability

The compound’s ester group is prone to hydrolysis under basic conditions, necessitating stabilized formulations for drug delivery .

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